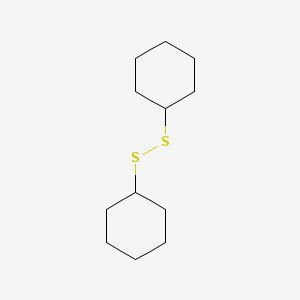

Dicyclohexyl disulfide

Description

Properties

IUPAC Name |

(cyclohexyldisulfanyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHAQPXNQDBHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SSC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047628 | |

| Record name | Dicyclohexyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Dicyclohexyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

162.00 to 163.00 °C. @ 6.00 mm Hg | |

| Record name | Dicyclohexyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; slightly soluble in alcohol; soluble in fat | |

| Record name | Dicyclohexyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/148/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.042-1.049 | |

| Record name | Dicyclohexyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/148/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000554 [mmHg] | |

| Record name | Dicyclohexyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2550-40-5 | |

| Record name | Dicyclohexyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, dicyclohexyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOHEXYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G1A0K504Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICYCLOHEXYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicyclohexyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Dicyclohexyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of dicyclohexyl disulfide. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in synthesis, formulation, and material science.

Core Physicochemical Properties

This compound, with the chemical formula C₁₂H₂₂S₂, is an organosulfur compound notable for its distinct alliaceous odor.[1] It presents as a colorless to pale yellow liquid under standard conditions.[1][2] The bulky cyclohexyl groups significantly influence its physical and chemical behavior, imparting low solubility in polar solvents and high thermal stability.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various sources for easy comparison.

| Property | Value | Conditions | Reference(s) |

| Molecular Weight | 230.43 g/mol | - | [3][4] |

| Boiling Point | 162-163 °C | @ 6.00 mmHg | [1][2][5] |

| 147-152 °C | @ 4.00 mmHg | [5][6] | |

| 331 °C | (Atmospheric Pressure, Predicted) | [7] | |

| Melting Point | 127-130 °C | - | [2][4] |

| Density | 1.046 g/mL | @ 25 °C | [2][4] |

| 1.04600 to 1.05300 g/mL | @ 20.00 °C | [5][6] | |

| 1.042-1.049 g/mL | - | [1] | |

| Refractive Index | 1.545 | @ 20 °C (n20/D) | [2] |

| 1.54400 to 1.55000 | @ 20.00 °C | [5][6] | |

| 1.543-1.553 | - | [1] | |

| Vapor Pressure | 0.000400 mmHg | @ 25.00 °C (estimated) | [5][6] |

| 0.000554 mmHg | - | [1] | |

| 0.000305 mmHg | @ 25 °C | [2] | |

| Flash Point | > 110.00 °C (> 230.00 °F) | TCC (Tag Closed Cup) | [5][6] |

| 170 °C (338 °F) | - | [7] | |

| Solubility in Water | 0.1011 mg/L | @ 25 °C (estimated) | [5] |

| Insoluble/Immiscible | - | [1][2][7][8] | |

| Solubility in Organic Solvents | Soluble in alcohol and fats | - | [1][5][8] |

| Soluble in ethanol (B145695) (50.55 g/L @ 25°C), methanol (B129727) (18.38 g/L @ 25°C), isopropanol (B130326) (66.64 g/L @ 25°C) | - | [8] | |

| LogP (o/w) | 6.094 (estimated) | - | [5] |

| 4.5 | - | [1][8] |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols that can be specifically applied to the compound.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method.[9][10][11]

Apparatus:

-

Thiele tube or a similar heating bath apparatus (e.g., MelTemp)[10][12]

-

Thermometer

-

Small test tube

-

Capillary tube, sealed at one end

-

Heating source (e.g., Bunsen burner or hot plate)[11]

-

Liquid for the heating bath (e.g., paraffin (B1166041) oil)[11]

Procedure:

-

Fill the small test tube with a few milliliters of this compound.

-

Place the capillary tube (sealed end up) into the test tube containing the sample.[10]

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.[9]

-

Place the assembly into the Thiele tube or heating bath.

-

Heat the apparatus gently.[10] As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the this compound will fill it.[9]

-

Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10]

-

For a more accurate reading, note the temperature at which the bubbling stops and the liquid begins to enter the capillary tube upon cooling. This temperature is the boiling point.[10]

Determination of Density (Volumetric Method)

The density of liquid this compound can be determined by measuring the mass of a known volume.[13][14][15]

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure:

-

Weigh a clean and dry pycnometer or graduated cylinder (m₁).[13]

-

Fill the pycnometer or graduated cylinder with this compound to a calibrated mark, ensuring the volume (V) is known precisely.

-

Weigh the pycnometer or graduated cylinder containing the this compound (m₂).[13]

-

Measure the temperature of the liquid.

-

The mass of the this compound (m) is calculated as m = m₂ - m₁.

-

The density (ρ) is then calculated using the formula: ρ = m/V.[13]

Determination of Solubility (Qualitative Shake-Flask Method)

A qualitative assessment of solubility in various solvents can be performed using the shake-flask method.[16][17]

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Pipettes

-

The sample of this compound and a range of solvents (e.g., water, ethanol, diethyl ether).

Procedure:

-

Place a small, measured amount of this compound (e.g., 25 mg) into a test tube.[16]

-

Add a small volume (e.g., 0.75 mL) of the desired solvent in portions.[16]

-

After each addition, stopper the test tube and shake it vigorously for a set period (e.g., 1-2 minutes).[16]

-

Visually inspect the solution for the presence of undissolved solute.

-

If the solute completely dissolves, it is considered soluble in that solvent under the tested conditions. If not, it is classified as insoluble or sparingly soluble.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of this compound.

References

- 1. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 2550-40-5 | Benchchem [benchchem.com]

- 4. 2550-40-5 CAS MSDS (Cyclohexyl disulfide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 2550-40-5 [thegoodscentscompany.com]

- 6. This compound, 2550-40-5 [perflavory.com]

- 7. store.p212121.com [store.p212121.com]

- 8. scent.vn [scent.vn]

- 9. jove.com [jove.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. phillysim.org [phillysim.org]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. wjec.co.uk [wjec.co.uk]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. lup.lub.lu.se [lup.lub.lu.se]

Dicyclohexyl Disulfide: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dicyclohexyl disulfide in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, materials science, and as a flavoring agent. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts: Structure and Solubility

This compound is a symmetrical disulfide with the chemical formula (C₆H₁₁)₂S₂. Its structure, consisting of two bulky, nonpolar cyclohexyl rings linked by a disulfide bond, largely dictates its solubility behavior. The dominance of the hydrocarbon portions of the molecule results in a hydrophobic nature, leading to poor solubility in water but favorable solubility in many organic solvents. Generally, its solubility is governed by the "like dissolves like" principle, where nonpolar or weakly polar solvents are more effective at dissolving this compound than highly polar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in a range of common organic solvents at 25°C.

| Solvent | Chemical Formula | Solubility (g/L) |

| Tetrahydrofuran (THF) | C₄H₈O | 3607.07 |

| 1,4-Dioxane | C₄H₈O₂ | 1624.29 |

| Toluene | C₇H₈ | 1261.79 |

| Ethyl Acetate | C₄H₈O₂ | 944.92 |

| Dimethylformamide (DMF) | C₃H₇NO | 895.43 |

| Acetone | C₃H₆O | 844.46 |

| Methyl Acetate | C₃H₆O₂ | 596.27 |

| Acetonitrile | C₂H₃N | 175.1 |

| n-Butanol | C₄H₁₀O | 114.13 |

| Isobutanol | C₄H₁₀O | 93.39 |

| n-Propanol | C₃H₈O | 86.53 |

| Isopropanol | C₃H₈O | 66.64 |

| Ethanol | C₂H₆O | 50.55 |

| Methanol | CH₄O | 18.38 |

| Water | H₂O | 0.0 |

Note: Data is compiled from publicly available chemical databases.[1]

In addition to the quantitative data, qualitative assessments describe this compound as soluble in alcohol and fats, and insoluble in water.[2][3][4] It is also described as ethanol-soluble and soluble in oil.[5]

Experimental Protocols for Solubility Determination

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, the samples can be centrifuged.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

Method 2: Visual "Excess Solid" Method

This is a simpler, more rapid method suitable for initial screening or when a high degree of precision is not required.

Materials:

-

This compound

-

Selected organic solvent

-

Test tubes or small vials

-

Vortex mixer

-

Graduated pipette or burette

Procedure:

-

Initial Setup: Place a small, accurately weighed amount of this compound into a test tube.

-

Solvent Addition: Gradually add a known volume of the organic solvent to the test tube in small increments using a pipette or burette.

-

Dissolution: After each addition of solvent, vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution for any remaining undissolved solid.

-

Endpoint Determination: Continue adding solvent until all the solid has completely dissolved. The total volume of solvent added is recorded.

-

Calculation: The solubility can be estimated based on the mass of the this compound and the volume of solvent required for complete dissolution.

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of this compound solubility using the Isothermal Shake-Flask Method.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

This guide provides essential information for researchers and professionals working with this compound, offering both quantitative data and practical methodologies for its solubility assessment in organic solvents. The provided protocols can be adapted to specific laboratory conditions and analytical capabilities.

References

Synthesis of Dicyclohexyl Disulfide from Cyclohexyl Mercaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dicyclohexyl disulfide from its precursor, cyclohexyl mercaptan. The primary focus of this document is the oxidative coupling of cyclohexyl mercaptan. This guide includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate research and development in this area. This compound is a key intermediate in the synthesis of rubber anti-scorching agents and finds applications in various other fields of organic synthesis.[1]

Reaction Principle: Oxidative Coupling of Thiols

The synthesis of this compound from cyclohexyl mercaptan is achieved through an oxidative coupling reaction. In this process, two molecules of the thiol (cyclohexyl mercaptan) are oxidized to form a disulfide bond, with the concomitant reduction of an oxidizing agent. The overall reaction is as follows:

2 C₆H₁₁SH + [O] → (C₆H₁₁)₂S₂ + H₂O

Several oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. The reaction is typically carried out in an alkaline medium, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion, thereby promoting the reaction.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound from cyclohexyl mercaptan using different oxidizing agents.

Protocol 1: Oxidation with Hydrogen Peroxide

This protocol is adapted from a patented method for the preparation of this compound.[1][2]

Materials:

-

Cyclohexyl mercaptan (C₆H₁₁SH)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a condenser, prepare a solution of sodium hydroxide in water.

-

Add cyclohexyl mercaptan to the sodium hydroxide solution with stirring.

-

Slowly add hydrogen peroxide to the reaction mixture. A molar ratio of cyclohexyl mercaptan to hydrogen peroxide of 1:0.55-0.6 is recommended.[1][2]

-

Heat the reaction mixture to a temperature between 50-90°C.[1][2]

-

Maintain the reaction at this temperature with vigorous stirring for approximately 9 hours.[1][2]

-

After the reaction is complete, allow the mixture to cool to room temperature and stand for about 1 hour to allow for phase separation.[1]

-

Separate the organic layer containing the this compound.

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound from cyclohexyl mercaptan.

Table 1: Reaction Parameters for Hydrogen Peroxide Oxidation

| Parameter | Value | Reference |

| Molar Ratio (Cyclohexyl Mercaptan : H₂O₂) | 1 : 0.55 - 0.6 | [1][2] |

| Reaction Temperature | 50 - 90 °C | [1][2] |

| Reaction Time | 9 hours | [1][2] |

| Catalyst | Sodium Hydroxide | [1][2] |

Mechanistic Insights and Visualizations

The oxidation of thiols to disulfides in the presence of a base and hydrogen peroxide is a well-studied reaction. The following section provides a diagram of the proposed reaction pathway and a generalized experimental workflow.

Reaction Pathway

The base-catalyzed oxidation of cyclohexyl mercaptan with hydrogen peroxide proceeds through the formation of a cyclohexyl thiolate anion, which is a more potent nucleophile than the corresponding thiol. This anion then reacts with hydrogen peroxide. The mechanism is more complex than a simple SN2 displacement and is understood to involve a hydrogen atom transfer.[3][4][5][6]

Caption: Proposed reaction pathway for the base-catalyzed oxidation of cyclohexyl mercaptan.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Generalized experimental workflow for this compound synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN101205208A - Preparation technique of dicyclohexyl bisulfide - Google Patents [patents.google.com]

- 3. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.googleusercontent.com [static.googleusercontent.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm [research.google]

An In-depth Technical Guide to the Spectral Data of Dicyclohexyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dicyclohexyl disulfide. It includes a detailed presentation of spectral data, experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Introduction

This compound, with the chemical formula C₁₂H₂₂S₂, is an organosulfur compound. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and characterization in various applications, including as a flavoring agent.[1] This guide summarizes its key spectral features.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification. Electron ionization (EI) is a common method used for its analysis.

Data Presentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The most abundant fragments are listed in the table below.

| m/z | Assignment | Relative Abundance |

| 230 | [M]⁺ (Molecular Ion) | Low |

| 148 | [M - C₆H₁₀S]⁺ | High[2] |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) | High[2] |

| 55 | [C₄H₇]⁺ | High[2] |

Experimental Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Methodology:

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

-

Chromatographic Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ensure good separation and peak shape.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to C-H, C-S, and S-S bond vibrations.

Data Presentation

The following table lists the expected characteristic IR absorption bands for this compound. The data is based on typical vibrational frequencies for the functional groups present.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2925 - 2935 | C-H stretch (asymmetric) | -CH₂- |

| 2850 - 2860 | C-H stretch (symmetric) | -CH₂- |

| 1445 - 1455 | C-H bend (scissoring) | -CH₂- |

| 650 - 750 | C-S stretch | Cyclohexyl-S |

| 450 - 550 | S-S stretch | Disulfide |

Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed directly.

-

Background Spectrum: A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded to subtract the contribution of atmospheric water and carbon dioxide.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the symmetry of this compound, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced.

Data Presentation

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These values were generated using an online NMR prediction tool and are intended as a guide. Experimental values may vary slightly.

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (CH-S) | 2.7 - 2.9 | Multiplet | 2H |

| H-2, H-6 (axial) | 1.2 - 1.4 | Multiplet | 4H |

| H-2, H-6 (equatorial) | 1.9 - 2.1 | Multiplet | 4H |

| H-3, H-5 (axial) | 1.1 - 1.3 | Multiplet | 4H |

| H-3, H-5 (equatorial) | 1.7 - 1.9 | Multiplet | 4H |

| H-4 (axial & equatorial) | 1.5 - 1.7 | Multiplet | 4H |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (CH-S) | 50 - 55 |

| C-2, C-6 | 30 - 35 |

| C-3, C-5 | 25 - 30 |

| C-4 | 24 - 28 |

Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

For ¹³C NMR, a more concentrated sample (e.g., 50 mg) may be used to improve the signal-to-noise ratio.

-

-

Instrument Setup:

-

The NMR tube is placed in the spectrometer.

-

The instrument is "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

The magnetic field is "shimmed" to achieve high homogeneity and improve spectral resolution.

-

The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled single-pulse experiment is performed. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Structure-Spectrum Correlation

This diagram shows the logical relationship between the molecular structure of this compound and the expected spectral data.

Caption: Correlation of molecular structure with expected spectral data.

References

An In-depth Technical Guide to Dicyclohexyl Disulfide (CAS 2550-40-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of dicyclohexyl disulfide (CAS 2550-40-5), a versatile organosulfur compound. The information presented herein is intended to support research, development, and safety assessments involving this chemical. All data is compiled from publicly available scientific literature and safety data sheets.

Physicochemical Properties

This compound is a clear to pale yellow liquid with a characteristic sulfurous or alliaceous odor.[1][2] It is an organic compound that is largely insoluble in water but soluble in organic solvents such as ethanol (B145695) and fats.[3][4]

| Property | Value | Reference |

| CAS Number | 2550-40-5 | [5] |

| Molecular Formula | C₁₂H₂₂S₂ | [5] |

| Molecular Weight | 230.43 g/mol | [1] |

| Appearance | Clear to pale yellow liquid | [1][6] |

| Odor | Green, alliaceous, sulfurous, meaty, onion | [5] |

| Boiling Point | 162-163 °C at 6 mmHg | [7] |

| Melting Point | 127-130 °C | [8] |

| Density | 1.046 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.545 | [7] |

| Vapor Pressure | 0.0002 hPa at 20°C | [5] |

| Solubility in Ethanol (@ 25°C) | 50.55 g/L | [5] |

| Solubility in Methanol (B129727) (@ 25°C) | 18.38 g/L | [5] |

| Solubility in Isopropanol (@ 25°C) | 66.64 g/L | [5] |

| LogP (XLogP3-AA) | 4.5 | [5] |

Spectral Data

| Technique | Data Summary | Reference |

| ¹H NMR | Spectral data available on PubChem, acquired on a Varian CFT-20 instrument. | [6] |

| ¹³C NMR | Spectral data available on PubChem. | [6] |

| Mass Spectrometry (GC-MS) | NIST library entry 222759. Key m/z peaks at 83 (top peak), 55, and 148. | [6] |

| FTIR | Infrared spectral data is available on PubChem. | [6] |

Mass Spectrometry Fragmentation

The fragmentation of this compound in mass spectrometry is expected to proceed via cleavage of the disulfide bond and fragmentation of the cyclohexyl rings. A proposed fragmentation pathway is illustrated below.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chlorocyclohexane (B146310) with sodium disulfide.[6]

Materials:

-

Chlorocyclohexane

-

Sodium disulfide

-

Aqueous solvent (e.g., water, or a mixture of water and a hydrophilic alcohol like methanol or ethanol)[6]

Procedure:

-

In a reaction vessel, dissolve sodium disulfide in the chosen aqueous solvent.

-

Add chlorocyclohexane to the sodium disulfide solution.

-

Heat the reaction mixture to a temperature between 70°C and 120°C.[6]

-

Maintain the reaction at this temperature for 5 to 15 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature. The mixture will separate into an oil layer (containing this compound) and an aqueous layer.[6]

-

Separate the oil layer containing the crude this compound.

Caption: General workflow for the synthesis and purification of this compound.

Purification

The crude this compound obtained from the synthesis can be purified by distillation to remove unreacted starting materials and byproducts.

Procedure:

-

Transfer the crude this compound to a distillation apparatus.

-

Perform distillation under reduced pressure. The boiling point of this compound is 162-163 °C at 6 mmHg.[7]

-

Collect the fraction corresponding to the boiling point of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

GC Conditions (suggested starting point):

-

Injector: Split/splitless, 250°C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Reactivity and Biological Activity

The reactivity of this compound is primarily centered around its disulfide bond. This bond can be cleaved under reducing conditions to form cyclohexanethiol. It can also undergo oxidation.[5]

The biological activity of this compound is believed to be related to its interaction with thiol-containing molecules, such as cysteine residues in proteins. This interaction can lead to the formation of mixed disulfides, which may alter the structure and function of the protein.[5] This mechanism is a key aspect of the biological effects of many disulfide-containing compounds.[5]

Caption: General mechanism of thiol-disulfide exchange involving this compound.

While some disulfide-containing compounds have been shown to modulate signaling pathways such as MAPK, NF-κB, and PI3K/Akt, there is currently a lack of specific evidence directly linking this compound to these pathways.[6][9][10]

Toxicology and Safety

This compound is classified as an irritant.[5] It may cause skin and serious eye irritation.[7] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye protection.[9]

Applications

This compound has applications in various fields:

-

Flavor and Fragrance: It is used as a flavoring agent in food, contributing to meaty and savory notes.[1]

-

Industrial Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing compounds.[1] For instance, it is a raw material for the production of N-(cyclohexylthio)phthalimide, a rubber vulcanization retarder.[6]

-

Lubricant Additives: It can be used as an additive in lubricants to improve their performance.[1]

This technical guide provides a summary of the current knowledge on this compound. Researchers and professionals are encouraged to consult the primary literature and safety data sheets for more detailed information.

References

- 1. Diallyl Disulfide Prevents Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats through the Inhibition of Oxidative Damage, MAPKs, and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 2550-40-5 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexyl disulfide | 2550-40-5 [chemicalbook.com]

- 5. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of Dicyclohexyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl disulfide is an organosulfur compound with the chemical formula C₁₂H₂₂S₂. It is characterized by the presence of a disulfide bond linking two cyclohexyl groups. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and a detailed experimental protocol for the synthesis of this compound, catering to the needs of researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Conformation

The molecular structure of this compound consists of two cyclohexane (B81311) rings connected by a disulfide bridge (-S-S-). The cyclohexane rings adopt the energetically favorable chair conformation. The overall molecular geometry is influenced by the rotational freedom around the sulfur-sulfur and carbon-sulfur bonds.

Key Structural Parameters:

The disulfide linkage is the most significant feature of the molecule's structure. The conformation around the S-S bond is defined by the C-S-S-C dihedral angle, which is typically around 90° for dialkyl disulfides, leading to a gauche conformation. This gauche conformation is a result of the balance between steric repulsion of the cyclohexyl groups and the delocalization of lone pairs on the sulfur atoms.

Conformational Analysis:

The conformational landscape of this compound is primarily determined by the orientation of the two cyclohexyl groups relative to each other. The chair conformation of the cyclohexane rings is the most stable. The flexibility of the molecule arises from the rotation around the C-S and S-S bonds, which can lead to different spatial arrangements of the cyclohexyl groups. Computational studies are required to determine the relative energies of the different conformers and the energy barriers for their interconversion.

Data Presentation

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₂S₂ |

| Molecular Weight | 230.43 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Garlic-like |

| Boiling Point | 162-163 °C at 6 mmHg[2][3] |

| Density | 1.046 g/mL at 25 °C[2][3] |

| Refractive Index | 1.545 at 20 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Table 2: Anticipated Structural Parameters of this compound

| Parameter | Anticipated Value |

| S-S Bond Length | ~ 2.05 Å[1] |

| C-S Bond Length | ~ 1.82 Å |

| C-S-S Bond Angle | ~ 104° |

| C-S-S-C Dihedral Angle | ~ 90° (gauche) |

Note: The values in Table 2 are typical for dialkyl disulfides and require experimental or computational verification for this compound specifically.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of sodium disulfide with chlorocyclohexane (B146310).[1][4]

Materials:

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

-

Sulfur (S)

-

Chlorocyclohexane (C₆H₁₁Cl)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for purification)

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Disulfide Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of water and methanol. To this solution, add elemental sulfur powder. The mixture is then heated under reflux until all the sulfur has dissolved, forming a dark reddish-brown solution of sodium disulfide (Na₂S₂).

-

Reaction with Chlorocyclohexane: To the freshly prepared sodium disulfide solution, add chlorocyclohexane dropwise at a controlled temperature. The reaction mixture is then stirred at an elevated temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated from the aqueous layer using a separatory funnel. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product. The combined organic layers are then washed with water and brine to remove any remaining impurities.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the pure this compound as a colorless to pale yellow liquid.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the protons on the cyclohexane rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the different carbon atoms in the cyclohexyl rings.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

Caption: A flowchart illustrating the key steps in the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and a laboratory-scale synthesis protocol for this compound. The information presented is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. Further experimental and computational studies are encouraged to precisely determine the structural parameters and explore the conformational dynamics of this intriguing molecule.

References

Dicyclohexyl Disulfide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl disulfide (DCDS) is a symmetrical organosulfur compound with a rich history intertwined with the advancement of industrial chemistry, particularly in the realms of lubrication and polymer science. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, properties, and historical applications of this compound. Detailed experimental protocols for its synthesis and its conversion to the commercially significant vulcanization retarder N-(cyclohexylthio)phthalimide (CTP) are presented. Quantitative data are summarized in structured tables for ease of reference. Furthermore, this guide explores the broader context of organosulfur compounds in industrial applications and touches upon the potential, yet underexplored, biological activities of such molecules.

Discovery and History

The development of this compound is closely linked to the broader exploration of organosulfur chemistry in the mid-20th century. This era was marked by a burgeoning demand from industries for novel chemical additives to enhance the performance of materials. While a definitive first synthesis and the individual credited remain elusive in publicly available literature, the emergence of DCDS was a logical progression in the systematic study of disulfide compounds and their applications.

The industrial production methods for this compound were established through the optimization of synthetic routes primarily involving the reaction of sodium disulfide with chlorocyclohexane (B146310).[1][2][3][4][5][6][7] Early manufacturing processes, however, posed significant environmental challenges due to the generation of waste liquids containing sodium chloride, sulfides, and other organic materials.[5][7] This spurred further research into more efficient and environmentally benign production methods.

This compound gained prominence not as a final product in many applications, but as a crucial intermediate in the synthesis of other valuable industrial chemicals.[8] Its primary role has been as a precursor to N-(cyclohexylthio)phthalimide (CTP), a widely used pre-vulcanization inhibitor (retarder) in the rubber industry.[2][9][10][11][12] The history of DCDS is therefore intrinsically linked to the history of rubber vulcanization and the need to control the scorching process. The development of vulcanization retarders became critical to allow for the safe processing of rubber compounds at elevated temperatures without premature cross-linking.[5][12][13][14]

In the field of lubrication, the use of sulfur-containing compounds as extreme pressure (EP) additives has a long history, dating back to the early 20th century.[15][16][17][18] These additives function by forming a protective film on metal surfaces under high pressure, preventing wear and seizure.[15] While specific historical details on the widespread use of this compound itself as a primary EP additive are scarce, its structural features are consistent with compounds used for this purpose.[8] A 1948 patent describes the use of dicyclohexylamine (B1670486) in the production of sulfurized esters as extreme pressure additives, indicating the relevance of cyclohexyl moieties in this field around the time of DCDS's industrial development.[19]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sulfurous odor.[8][20] It is a symmetrical disulfide, which contributes to its relative stability.[21] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂S₂ | [21] |

| Molecular Weight | 230.43 g/mol | [21] |

| Appearance | Colorless to pale yellow liquid | [8][20] |

| Odor | Sulfurous, alliaceous | [20] |

| Boiling Point | 162-163 °C @ 6 mmHg | [20] |

| Density | 1.046 g/mL at 25 °C | [21] |

| Refractive Index | 1.545 at 20 °C | [21] |

| Flash Point | > 110 °C (> 230 °F) | [20] |

| Water Solubility | Insoluble | [20] |

| LogP | 6.094 (estimated) | [20] |

| Vapor Pressure | 0.0004 mmHg @ 25 °C (estimated) | [20] |

Synthesis and Experimental Protocols

The most common and industrially significant method for the synthesis of this compound is the reaction of sodium disulfide with chlorocyclohexane.

Synthesis of this compound

Reaction: 2 C₆H₁₁Cl + Na₂S₂ → (C₆H₁₁)₂S₂ + 2 NaCl

Experimental Protocol:

-

Materials:

-

Sodium disulfide (Na₂S₂)

-

Chlorocyclohexane (C₆H₁₁Cl)

-

Aqueous solvent (e.g., water, or a mixture of water and a hydrophilic organic solvent like methanol (B129727) or ethanol)

-

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, condenser, and temperature control, charge the aqueous solvent and sodium disulfide.

-

Heat the mixture to a temperature between 70 °C and 100 °C with stirring to dissolve the sodium disulfide.[9]

-

Slowly add chlorocyclohexane to the reaction mixture. A typical molar ratio is a slight excess of sodium disulfide to chlorocyclohexane.[9]

-

Maintain the reaction temperature between 70 °C and 100 °C and continue stirring for a period of 5 to 15 hours. The progress of the reaction can be monitored by techniques such as gas chromatography.[9]

-

Upon completion, cool the reaction mixture to room temperature. The mixture will separate into an organic layer (containing this compound) and an aqueous layer.

-

Separate the organic layer.

-

Wash the organic layer with water to remove any remaining inorganic salts.

-

The crude this compound can be purified by vacuum distillation to remove unreacted starting materials and byproducts.[4]

-

Synthesis of N-(Cyclohexylthio)phthalimide (CTP) from this compound

This compound is a key raw material for the production of the vulcanization retarder N-(cyclohexylthio)phthalimide (CTP). The synthesis involves the chlorination of this compound to form cyclohexylsulfenyl chloride, which then reacts with phthalimide (B116566).

Reaction Scheme:

-

(C₆H₁₁)₂S₂ + Cl₂ → 2 C₆H₁₁SCl

-

C₆H₁₁SCl + C₈H₅NO₂ + Base → C₁₄H₁₅NO₂S + Base·HCl

Experimental Protocol (In Situ Generation of Cyclohexylsulfenyl Chloride):

-

Materials:

-

This compound

-

Phthalimide

-

Chlorine gas

-

An inert organic solvent (e.g., toluene, hexane, or cyclohexane)

-

A base (e.g., a tertiary amine or an aqueous solution of an alkali or alkaline earth metal hydroxide)

-

-

Procedure:

-

In a reaction vessel, prepare a suspension of phthalimide and this compound in the chosen organic solvent.[10]

-

Cool the mixture to a temperature between 0 °C and 20 °C.[10]

-

Introduce chlorine gas into the reaction mixture while maintaining the temperature. The reaction is exothermic and should be controlled.[10]

-

After the chlorination is complete (as can be monitored by the disappearance of the disulfide), add the base to the reaction mixture to neutralize the hydrogen chloride formed and to facilitate the reaction between cyclohexylsulfenyl chloride and phthalimide.[10]

-

The reaction mixture is stirred until the formation of CTP is complete.

-

The product can be isolated by filtration and purified by recrystallization.

-

Applications

The primary applications of this compound stem from its sulfur content and the reactivity of the disulfide bond.

Rubber Industry: Precursor to Vulcanization Retarders

The most significant application of this compound is as a chemical intermediate for the synthesis of N-(cyclohexylthio)phthalimide (CTP).[2][9][10][11][12] CTP is a highly effective pre-vulcanization inhibitor (scorch retarder) used in the rubber industry to prevent the premature vulcanization of rubber compounds during mixing and processing.[5][12][14]

References

- 1. JP4341055B2 - Process for producing N- (cyclohexylthio) phthalimide - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. welltchemicals.com [welltchemicals.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN102906069B - Preparation method of this compound - Google Patents [patents.google.com]

- 8. This compound | 2550-40-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. EP0775695A1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]

- 10. EP0775695B1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]

- 11. US4377700A - Process for the preparation of N-(cyclohexylthio)-phthalimide - Google Patents [patents.google.com]

- 12. chemindustriesltd.com [chemindustriesltd.com]

- 13. youtube.com [youtube.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. A Brief History Of Lubrication | Isel [iselinc.com]

- 17. bcl.co.za [bcl.co.za]

- 18. Innovations in Lubrication Throughout History | Enilive oilproducts [oilproducts.eni.com]

- 19. US2549525A - Manufacture of extreme pressure additives for lubricating oils - Google Patents [patents.google.com]

- 20. This compound, 2550-40-5 [perflavory.com]

- 21. This compound | 2550-40-5 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dicyclohexyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl disulfide is an organosulfur compound with applications in various fields, including as a vulcanization accelerator in the rubber industry and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document provides detailed protocols for the synthesis of this compound from the reaction of sodium disulfide with chlorocyclohexane (B146310). The protocols are based on established industrial preparation methods, offering a reliable route to this compound.

Reaction Principle

The synthesis of this compound is achieved through a nucleophilic substitution reaction where the disulfide anion from sodium disulfide displaces the chloride ion from chlorocyclohexane. The overall reaction is as follows:

2 C₆H₁₁Cl + Na₂S₂ → (C₆H₁₁)₂S₂ + 2 NaCl

The reaction is typically carried out in an aqueous solvent system, which may include a hydrophilic organic solvent to improve the miscibility of the reactants.

Experimental Protocols

This section outlines two detailed protocols for the synthesis of this compound. Protocol 1 describes the in-situ preparation of sodium disulfide followed by the reaction with chlorocyclohexane, which is a common industrial method. Protocol 2 provides a general method with ranges for key parameters, allowing for optimization.

Protocol 1: In-Situ Generation of Sodium Disulfide and Synthesis of this compound

This protocol is adapted from a documented industrial preparation method and has a reported yield of approximately 76.6%.[1][2]

Materials:

-

Sodium sulfide (B99878) (60 wt%)

-

Sulfur powder

-

Sodium hydroxide (B78521)

-

Water

-

Chlorocyclohexane (95 wt%)

-

Hydrochloric acid (for work-up)

-

Sodium hydroxide (for neutralization during work-up)

Equipment:

-

Autoclave or a suitable reaction vessel equipped with a stirrer, heater, and pressure gauge

-

Filtration apparatus

-

Separatory funnel

-

Distillation apparatus (optional, for high purity)

Procedure:

Part A: Preparation of Sodium Disulfide Solution (In-Situ)

-

In an autoclave, combine 140 g of 60 wt% sodium sulfide (containing 84.0 g of Na₂S, 1.08 moles), 31.4 g of sulfur (0.978 moles), 12.1 g of sodium hydroxide (0.303 moles), 80.0 g of methanol, and 130 g of water.[3]

-

Seal the autoclave and heat the mixture to 65°C for 30 minutes with stirring to form the sodium disulfide solution.[1][3]

Part B: Synthesis of this compound

-

After the formation of the sodium disulfide solution, cool the autoclave and then add 190 g of 95 wt% chlorocyclohexane (containing 181 g of chlorocyclohexane, 1.53 moles).[1][3]

-

Seal the autoclave again and heat the reaction mixture to 100°C under a gauge pressure of 200 kPa for 8 hours with continuous stirring.[1][3]

Part C: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid by-product, which is primarily sodium chloride.[1]

-

Transfer the filtrate to a separatory funnel. The mixture will separate into an oily layer (containing the this compound) and an aqueous layer.[1]

-

Separate the lower aqueous layer from the upper oily product layer.

-

The crude this compound in the oil layer can be further purified. For general use, concentration under reduced pressure to remove residual solvent and unreacted chlorocyclohexane may be sufficient.

-

For high-purity this compound, the oil layer can be subjected to fractional distillation.[2][4]

Protocol 2: General Synthesis with Parameter Ranges

This protocol provides a more general approach with ranges for reaction parameters that can be optimized for specific laboratory setups.

Materials:

-

Sodium disulfide

-

Chlorocyclohexane

-

Aqueous solvent (e.g., water, or a mixture of water and methanol/ethanol)[5]

Equipment:

-

Reaction flask with a reflux condenser, stirrer, and thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional)

Procedure:

-

Reaction Setup: In a reaction flask, prepare a solution of sodium disulfide in the chosen aqueous solvent. The aqueous solvent can be a mixture of water and a hydrophilic alcohol (e.g., methanol or ethanol) with an alcohol content of up to 90% by weight, preferably in the range of 20-80%.[5] The amount of the aqueous solvent can range from 0.1 to 10 times the weight of chlorocyclohexane.[4][5]

-

Addition of Chlorocyclohexane: Add chlorocyclohexane to the sodium disulfide solution. The molar ratio of sodium disulfide to chlorocyclohexane is typically between 0.1 and 2, with a preferred range of 0.3 to 1.[4][5]

-

Reaction: Heat the reaction mixture with stirring to a temperature between 50°C and 150°C, with a more preferable range of 70-100°C.[2][4] Maintain the reaction for a period of 1 to 24 hours, with a typical duration of 5 to 15 hours.[2]

-

Work-up: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer containing the product from the aqueous layer.

-

Purification: Wash the organic layer with water to remove any remaining salts. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Remove the solvent under reduced pressure using a rotary evaporator. For higher purity, the product can be distilled.

Data Presentation

The following table summarizes the quantitative data gathered from various sources for the synthesis of this compound.

| Parameter | Value/Range | Reference |

| Reactants | ||

| Sodium Disulfide to Chlorocyclohexane (molar ratio) | 0.1 - 2 (preferred 0.3 - 1) | [4][5] |

| Solvent | ||

| Type | Aqueous (Water/Methanol or Water/Ethanol) | [5] |

| Alcohol Content (wt%) | up to 90% (preferred 20 - 80%) | [5] |

| Solvent to Chlorocyclohexane (weight ratio) | 0.1 - 10 (preferred 0.5 - 5) | [4][5] |

| Reaction Conditions | ||

| Temperature (°C) | 50 - 150 (preferred 70 - 100) | [2][4] |

| Time (hours) | 1 - 24 (preferred 5 - 15) | [2] |

| Pressure | Atmospheric or under pressure (e.g., 200 kPa) | [2][3] |

| Product Information | ||

| Reported Yield (%) | 51.1 - 76.6 | [1] |

| Purity (from example) | 84.4 wt% in the crude oil layer | [1] |

| Molecular Weight ( g/mol ) | 230.43 | [6] |

| Appearance | Pale yellow to yellow clear liquid | [7] |

| Boiling Point | 162-163°C @ 6.00 mm Hg | [7] |

| Specific Gravity | 1.046 - 1.053 @ 20°C | [7] |

| Refractive Index | 1.544 - 1.550 @ 20°C | [7] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Parameters

The diagram below shows the relationship between key reaction parameters and the desired outcome.

Caption: Key parameters influencing the synthesis outcome.

References

- 1. Preparation Method Of this compound [quickcompany.in]

- 2. WO2012024839A1 - Preparation method of this compound - Google Patents [patents.google.com]

- 3. CN102906069B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. This compound | 2550-40-5 | Benchchem [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound, 2550-40-5 [perflavory.com]

Application Notes: Synthesis of N-(cyclohexylthio)phthalimide (CTP) from Dicyclohexyl Disulfide

An in-depth review of available scientific literature and patents indicates that dicyclohexyl disulfide is not primarily used as a direct vulcanizing agent for rubber. Instead, its principal application in the rubber industry is as a key intermediate in the synthesis of vulcanization retarders, most notably N-(cyclohexylthio)phthalimide (CTP).[1][2] Vulcanization retarders are crucial additives in rubber compounding that delay the onset of scorch, which is the premature vulcanization of the rubber stock during mixing and processing.

This document provides detailed application notes and protocols for the synthesis of a vulcanization retarder using this compound as a precursor.

1. Introduction

This compound is a sulfur-containing organic compound that serves as a vital raw material in the production of N-(cyclohexylthio)phthalimide (CTP), a widely used pre-vulcanization inhibitor (retarder) in the rubber industry.[1] CTP effectively controls the vulcanization rate, preventing premature cross-linking and allowing for safer and more efficient processing of rubber compounds.[1] The synthesis involves the chlorination of this compound to form cyclohexanesulfenyl chloride, which is then reacted with phthalimide (B116566).

2. Chemical Reaction

The overall synthesis process can be summarized in two main steps:

-

Step 1: Chlorination of this compound (C₆H₁₁S)₂ + Cl₂ → 2 C₆H₁₁SCl

-

Step 2: Reaction with Phthalimide C₆H₁₁SCl + C₈H₅NO₂ + Base → C₁₄H₁₅NO₂S + Base·HCl

3. Materials and Equipment

| Materials | Equipment |

| This compound | Glass-lined reactor with stirring and temperature control |

| Chlorine gas | Scrubber for chlorine gas |

| Phthalimide | Filtration and drying equipment |

| Organic solvent (e.g., toluene (B28343), cyclohexane) | Crystallization vessel |

| Base (e.g., triethylamine, sodium hydroxide) | Analytical instruments (e.g., HPLC, GC) for purity analysis |

4. Health and Safety

This compound and its reaction intermediates and products should be handled in a well-ventilated area, preferably under a fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3] Chlorine gas is highly toxic and corrosive and requires specialized handling procedures.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanesulfenyl Chloride

-

Charge a clean, dry, glass-lined reactor with this compound and an appropriate organic solvent (e.g., a mixture of toluene and cyclohexane).

-

Cool the reactor contents to a temperature between -20°C and -10°C using a suitable cooling medium.

-

Slowly bubble chlorine gas into the stirred reaction mixture, maintaining the temperature within the specified range.

-

Monitor the reaction progress by appropriate analytical methods (e.g., titration, GC) to determine the endpoint of the chlorination.

-

Upon completion, the resulting solution contains cyclohexanesulfenyl chloride.

Protocol 2: Synthesis of N-(cyclohexylthio)phthalimide (CTP)

-

In a separate reactor, prepare a mixture of phthalimide, a base (e.g., triethylamine), and an organic solvent.

-

Slowly add the previously prepared cyclohexanesulfenyl chloride solution to the phthalimide mixture while maintaining the reaction temperature at a controlled level (typically below 30°C).

-

After the addition is complete, continue stirring the mixture for a specified period to ensure the reaction goes to completion.

-

The reaction mixture is then subjected to a work-up procedure which may include washing with water and/or acidic and basic solutions to remove unreacted starting materials and byproducts.

-

The organic layer containing the crude CTP is separated.

-

The crude product is then purified by crystallization from a suitable solvent to obtain N-(cyclohexylthio)phthalimide of industrial quality.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of a vulcanization retarder from this compound. Please note that these are example values and may be subject to optimization based on specific process conditions and desired product purity.

| Parameter | Value | Reference |

| Chlorination Step | ||

| This compound concentration | Varies based on solvent | [1] |

| Solvent | Toluene/cyclohexane mixture | [1] |

| Reaction Temperature | -20°C to -10°C | [1] |

| Molar ratio of Chlorine to this compound | Approx. 1.2 : 1 | [1] |

| Condensation Step | ||

| Reactants | Cyclohexanesulfenyl chloride, Phthalimide, Base | [1] |

| Solvent | Organic solvent | [1] |

| Reaction Temperature | Below 30°C | [1] |

| Product | ||

| Product Name | N-(cyclohexylthio)phthalimide (CTP) | [1] |

| Purity | > 94% | [1] |

Visualization of the Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of N-(cyclohexylthio)phthalimide (CTP) from this compound.

Caption: Synthesis pathway of N-(cyclohexylthio)phthalimide (CTP) from this compound.

References

Dicyclohexyl Disulfide: A Versatile Sulfur Source in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Dicyclohexyl disulfide is an organosulfur compound that serves as a valuable and versatile sulfur source in a variety of organic transformations. Its applications range from the synthesis of symmetrical and unsymmetrical disulfides to the formation of thioethers and the generation of cyclohexanethiol. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

This compound can be reliably synthesized through the reaction of sodium disulfide with chlorocyclohexane (B146310).[1][2][3][4][5] This method is suitable for industrial-scale production and provides the disulfide in good yield.

Experimental Protocol: Synthesis of this compound [2][3][4][5]

-

Materials:

-

Sodium disulfide (Na₂S₂)

-

Chlorocyclohexane

-

Aqueous solvent (e.g., water, or a mixture of water and methanol/ethanol)

-

Sodium hydroxide (B78521) (optional, as a reaction promoter)[5]

-

-

Procedure:

-

In a suitable reactor, combine sodium disulfide and the aqueous solvent.

-

Add chlorocyclohexane to the mixture. A slight excess of sodium disulfide is typically used.

-

(Optional) Add a catalytic amount of sodium hydroxide.[5]

-

Heat the reaction mixture to a temperature between 70°C and 120°C.[2]

-

Maintain the reaction at this temperature for 5 to 15 hours.[2]

-

Upon completion, the reaction mixture will separate into an oil layer (containing this compound) and an aqueous layer.

-

Separate the layers and isolate the crude this compound.

-

The product can be purified by distillation under reduced pressure.

-

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio (Na₂S₂ : Chlorocyclohexane) | Slight excess of Na₂S₂ | [1] |

| Reaction Temperature | 70-120 °C | [2] |

| Reaction Time | 5-15 hours | [2] |

| Yield | 76.6% (crude) | [2] |

Logical Relationship: Synthesis of this compound

Caption: Synthesis of this compound from Sodium Disulfide and Chlorocyclohexane.

Synthesis of Unsymmetrical Disulfides via Thiol-Disulfide Exchange

This compound can participate in thiol-disulfide exchange reactions to generate unsymmetrical disulfides. This reaction is a key transformation for introducing the cyclohexylthio moiety into various molecules. The exchange is typically catalyzed by a base or can be promoted under electrochemical conditions.[6][7]

Experimental Protocol: General Procedure for Thiol-Disulfide Exchange

-

Materials:

-

This compound

-

Aryl or alkyl thiol

-

Solvent (e.g., THF, DMF)

-

Base (e.g., triethylamine, potassium carbonate) or electrochemical setup

-

-

Procedure:

-

Dissolve this compound and the desired thiol in an appropriate solvent.

-

Add the base to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a suitable workup procedure (e.g., addition of water and extraction with an organic solvent).

-

Purify the unsymmetrical disulfide by column chromatography.

-

Quantitative Data (Representative for Thiol-Disulfide Exchange):

| Parameter | Value | Reference |

| Reactant Ratio (Disulfide : Thiol) | 1 : 1 to 1 : 1.2 | |

| Temperature | Room Temperature | |

| Reaction Time | Varies (minutes to hours) | |

| Yield | Generally high (up to 97% for similar systems) | [8] |

Signaling Pathway: Thiol-Disulfide Exchange Mechanism